An In-depth Technical Guide to 4-phenyl-2,8-diazaspiro[4.5]decan-3-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-phenyl-2,8-diazaspiro[4.5]decan-3-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, conferring unique three-dimensional properties that are advantageous for modulating complex biological targets. This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 4-phenyl-2,8-diazaspiro[4.5]decan-3-one. While direct experimental data for this exact isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues to project its physicochemical characteristics, outline a plausible synthetic route, and discuss its potential pharmacological applications. Drawing on established expertise in synthetic and medicinal chemistry, this guide offers field-proven insights into the experimental choices and methodologies, ensuring a trustworthy and authoritative resource for researchers in drug discovery and development.
Introduction: The Significance of the Spirocyclic Scaffold
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant interest in drug discovery due to their inherent structural rigidity and three-dimensionality. This unique geometry allows for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. The 2,8-diazaspiro[4.5]decane core, in particular, offers a versatile platform for the development of novel therapeutics, with derivatives showing promise in a range of disease areas, including neurological disorders, cancer, and infectious diseases. The introduction of a phenyl group at the 4-position and a ketone at the 3-position of this scaffold, as in 4-phenyl-2,8-diazaspiro[4.5]decan-3-one, is anticipated to impart specific pharmacological properties, making it a compound of considerable interest for further investigation.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₄H₁₈N₂O | |
| Molecular Weight | 230.31 g/mol | |
| Appearance | Likely a white to off-white solid | General property of similar organic compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DCM. Limited solubility in water. | Based on the presence of the phenyl group and the spirocyclic core. |
| LogP | Estimated to be in the range of 1.5 - 2.5 | Calculated based on structural fragments. |
| pKa | The secondary amine in the piperidine ring is expected to have a pKa around 8-9. | Typical pKa for secondary amines in similar environments. |
| CAS Number | Not assigned. |
Synthesis and Characterization
A robust and scalable synthesis is crucial for the exploration of any novel chemical entity. While a specific protocol for 4-phenyl-2,8-diazaspiro[4.5]decan-3-one is not published, a plausible synthetic route can be designed based on established methodologies for the synthesis of the closely related isomer, rac-4-phenyl-2,8-diazaspiro[4.5]decan-1-one[1].
Proposed Retrosynthetic Analysis
The logical disconnection for the target molecule involves a key intramolecular cyclization step, likely a lactamization, from a substituted piperidine precursor. This precursor can be assembled through a multi-step sequence starting from commercially available materials.
Caption: Retrosynthetic analysis of 4-phenyl-2,8-diazaspiro[4.5]decan-3-one.
Step-by-Step Experimental Protocol (Proposed)
This proposed synthesis is adapted from the successful synthesis of the 1-one isomer and is expected to be a viable route to the target compound[1].
Step 1: Synthesis of the α-Aminonitrile Intermediate
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To a solution of 4-phenylcyclohexanone in methanol, add a solution of sodium cyanide in water, followed by the addition of an ammonium salt (e.g., ammonium chloride).
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Stir the reaction mixture at room temperature for 24-48 hours. The progress of the Strecker reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis of the Nitrile to the Amide
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Dissolve the crude α-aminonitrile in a suitable solvent system, such as a mixture of a mineral acid (e.g., sulfuric acid) and water.
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Heat the reaction mixture to facilitate the hydrolysis of the nitrile group to a primary amide.
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Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
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Neutralize the reaction with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
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Purify the resulting α-aminoamide by column chromatography.
Step 3: Intramolecular Cyclization to form the Lactam
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The purified α-aminoamide can be subjected to thermal cyclization, often in a high-boiling point solvent, to facilitate the intramolecular lactamization.
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Alternatively, the use of a coupling agent could promote the cyclization under milder conditions.
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The formation of the desired 4-phenyl-2,8-diazaspiro[4.5]decan-3-one can be monitored by LC-MS.
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Upon completion, the reaction mixture is worked up, and the final product is purified by column chromatography or recrystallization.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized 4-phenyl-2,8-diazaspiro[4.5]decan-3-one would rely on a combination of spectroscopic techniques. The expected spectral data are inferred from the known data of a closely related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[2].
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).- Protons on the piperidine and pyrrolidinone rings (complex multiplets in the aliphatic region, ~1.5-3.5 ppm).- NH protons (broad singlets, may be exchangeable with D₂O). |
| ¹³C NMR | - Carbonyl carbon of the lactam (~170-175 ppm).- Aromatic carbons of the phenyl group (~125-145 ppm).- Spiro carbon (~60-70 ppm).- Aliphatic carbons of the piperidine and pyrrolidinone rings (~20-50 ppm). |
| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹).- C=O stretching vibration of the lactam (~1650-1680 cm⁻¹).- C-H stretching vibrations (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2950 cm⁻¹).- C=C stretching vibrations of the aromatic ring (~1450-1600 cm⁻¹). |
| Mass Spectrometry | - A prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |
Potential Pharmacological Profile and Mechanism of Action
The diazaspiro[4.5]decane scaffold has been explored for a variety of therapeutic applications. The presence of the phenyl group and the lactam functionality in 4-phenyl-2,8-diazaspiro[4.5]decan-3-one suggests several potential pharmacological activities.
Anticonvulsant Activity
Derivatives of 1,3-diazaspiro[4.5]decan-4-one have been synthesized and evaluated for their anticonvulsant properties[3][4]. These studies have shown that certain substitutions on the spirocyclic scaffold can lead to potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[3]. The mechanism of action for these compounds is often associated with the modulation of ion channels or neurotransmitter systems, such as GABAergic pathways[4]. It is plausible that 4-phenyl-2,8-diazaspiro[4.5]decan-3-one could exhibit similar anticonvulsant effects.
Modulation of Mitochondrial Permeability Transition Pore (mPTP)
Recent research has highlighted 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP)[5]. The opening of the mPTP is a critical event in cell death pathways, and its inhibition is a promising strategy for treating conditions associated with ischemia-reperfusion injury. The structural similarity of 4-phenyl-2,8-diazaspiro[4.5]decan-3-one to these mPTP inhibitors suggests it may also possess cytoprotective properties.
Other Potential Therapeutic Areas
The versatility of the diazaspiro[4.5]decane scaffold has led to its investigation in other therapeutic areas, including:
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Anticancer Agents: Certain spiro-hydantoin derivatives have shown potential as anticancer agents[2][6].
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Dopamine Agonists: Substituted 1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated as potential dopamine agonists[7].
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Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been studied as M1 muscarinic agonists for the treatment of Alzheimer's disease[8].
The following diagram illustrates the potential therapeutic applications stemming from the core diazaspiro[4.5]decane scaffold.
Caption: Potential therapeutic applications of the diazaspiro[4.5]decane scaffold.
Safety and Toxicity Profile (Inferred)
A comprehensive safety and toxicity profile for 4-phenyl-2,8-diazaspiro[4.5]decan-3-one has not been established. However, preliminary assessment can be inferred from the general toxicity of related compounds and the constituent functional groups.
The presence of a phenyl group suggests that metabolic pathways may involve aromatic hydroxylation. The toxicity of phenol and its derivatives is well-documented, primarily causing protein denaturation and cell membrane disruption[9][10]. However, the phenyl group in the target molecule is part of a larger, more complex structure, which is likely to significantly alter its toxicological profile.
In preclinical studies of related diazaspiro[4.5]decane derivatives, neurotoxicity is often assessed using tests such as the rota-rod assay to evaluate motor coordination[3][4]. Early-stage drug discovery efforts for any new chemical entity, including 4-phenyl-2,8-diazaspiro[4.5]decan-3-one, should include a standard battery of in vitro and in vivo toxicology studies to assess its safety profile.
Conclusion and Future Directions
4-phenyl-2,8-diazaspiro[4.5]decan-3-one represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the chemical precedent of its isomers and other substituted diazaspiro[4.5]decanes, this compound is predicted to be synthetically accessible and may exhibit valuable pharmacological properties, particularly in the realm of central nervous system disorders.
Future research should focus on the definitive synthesis and characterization of 4-phenyl-2,8-diazaspiro[4.5]decan-3-one. Subsequent pharmacological screening against a panel of relevant biological targets will be crucial to elucidate its mechanism of action and therapeutic potential. A thorough investigation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will also be essential for its further development as a clinical candidate. The insights provided in this technical guide offer a solid foundation for initiating such research endeavors.
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